1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene
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Overview
Description
1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C15H13F3O It is a benzene derivative where a phenoxy group and a trifluoropropyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of phenol with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide group with the phenoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides (e.g., NaCl) or amines (e.g., NH3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Phenyl-1,1,1-Trifluoropropan-2-One
- Phenyl Chloride
- Phenyl Bromide
Comparison: 1-Phenoxy-2-(3,3,3-trifluoropropyl)benzene is unique due to the presence of both a phenoxy group and a trifluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoropropyl group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane penetration. The phenoxy group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives.
Properties
CAS No. |
88469-46-9 |
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Molecular Formula |
C15H13F3O |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-phenoxy-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C15H13F3O/c16-15(17,18)11-10-12-6-4-5-9-14(12)19-13-7-2-1-3-8-13/h1-9H,10-11H2 |
InChI Key |
YMHVSDJPTDCWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCC(F)(F)F |
Origin of Product |
United States |
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